molecular formula C8H14ClN3O2S B12323093 6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine

Cat. No.: B12323093
M. Wt: 251.73 g/mol
InChI Key: MMPIZVQJKBTHJE-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine is a chemical compound with the molecular formula C8H10ClN3O2S and a molecular weight of 247.7 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclopropyl group, and a methylsulfonyl group attached to a tetrahydropyrimidine ring. It has various applications in scientific research and industry.

Preparation Methods

The synthesis of 6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine involves several steps. One common method includes the reaction of 6-chloro-2-methanesulfonyl-pyrimidin-4-ylamine with cyclopropylamine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar compounds to 6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14ClN3O2S

Molecular Weight

251.73 g/mol

IUPAC Name

6-chloro-N-cyclopropyl-2-methylsulfonyl-1,2,5,6-tetrahydropyrimidin-4-amine

InChI

InChI=1S/C8H14ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h5-6,8,11H,2-4H2,1H3,(H,10,12)

InChI Key

MMPIZVQJKBTHJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1NC(CC(=N1)NC2CC2)Cl

Origin of Product

United States

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